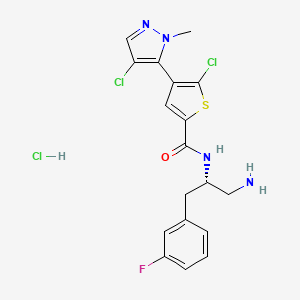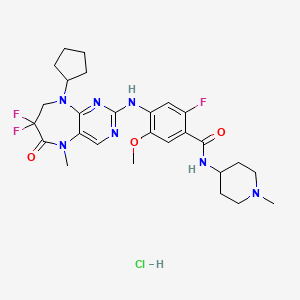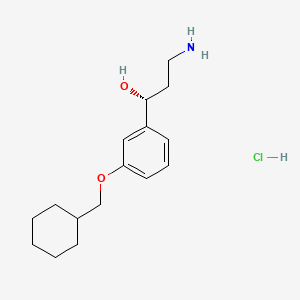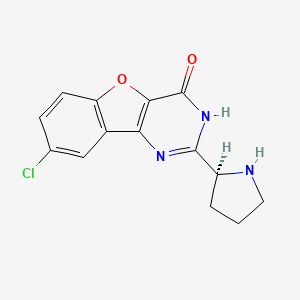![molecular formula C21H20N2O2S B560097 (R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one CAS No. 1338540-63-8](/img/structure/B560097.png)
(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one” is a chemical compound with the molecular formula C21H20N2O2S . It is provided by Shanghai Canbi and has a molecular weight of 364.47 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-c]quinolin-4(5H)-one core, a phenyl ring substituted with an aminopropan-2-yl group, and a hydroxy group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 364.47 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .
Aplicaciones Científicas De Investigación
Cancer Imaging
OTS514 has been identified as a highly specific inhibitor targeting lymphokine-activated killer T cell-originated protein kinase (TOPK). When conjugated with a fluorescent molecule, it can be used for tumor delineation or intraoperative imaging . This application could significantly improve patient care by aiding in the precise removal of tumor tissues during surgery .
Anti-Myeloma Therapy
In pre-clinical models, OTS514 exhibits potent anti-myeloma activity. It induces rapid cleavage of caspase 3 and PARP, leading to DNA fragmentation and a robust apoptotic response in human myeloma cell lines (HMCLs). This suggests that OTS514 could be a promising therapeutic agent for treating multiple myeloma .
Selective Apoptosis Induction
OTS514 treatment results in selective apoptosis of CD138+ plasma cells derived from bone marrow aspirates of patients with multiple myeloma. This specificity is crucial as it indicates a favorable therapeutic index, targeting only the cancerous cells while sparing the healthy ones .
Stem Cell Population Management
The compound prevents the outgrowth of a putative CD138+ stem cell population from peripheral blood mononuclear cells (PBMCs) derived from multiple myeloma patients. This suggests that OTS514 may play a role in the maintenance of myeloma stem cell populations, which are crucial for the persistence and relapse of the disease .
Cell Cycle Arrest
OTS514 induces cell cycle arrest at nanomolar concentrations in HMCLs. By disrupting the normal progression of the cell cycle, it can effectively halt the proliferation of myeloma cells, which is a key characteristic of cancerous growth .
Nucleolar Stress Response
Treatment with OTS514 has been shown to elevate the expression of small nucleolar RNAs (snoRNAs) involved in ribosome maturation. This elevation is likely a result of a nucleolar/ribosomal stress response caused by cell cycle perturbation, indicating a novel mechanism of action for the compound .
Inhibition of Oncogenic Signaling
OTS514 leads to a decrease in TOPK auto-phosphorylation and total protein levels. It also affects the protein expression of known TOPK target FOXM1 and reduces the expression of pro-survival factors, including phospho-Akt. This demonstrates its role in inhibiting oncogenic signaling pathways .
Potential for Broad Cancer Applications
Given the overexpression of TOPK in various cancer types and its correlation with poor prognosis, OTS514’s ability to inhibit TOPK suggests that it could have broad applications in cancer therapy. Its potential extends to various tumors, including breast, colorectal, lung, and ovarian cancers .
Mecanismo De Acción
Target of Action
The primary target of OTS514 is the T-LAK cell-originated protein kinase, also known as TOPK . This mitotic kinase is associated with the proliferation of tumor cells and the maintenance of cancer stem cells . It is upregulated in many human cancers, including multiple myeloma .
Mode of Action
OTS514 acts as a highly potent inhibitor of TOPK . It induces cell cycle arrest and apoptosis at nanomolar concentrations in a series of human myeloma cell lines . This leads to a robust apoptotic response, characterized by rapid cleavage of caspase 3 and PARP, and subsequent DNA fragmentation .
Biochemical Pathways
The inhibition of TOPK by OTS514 disrupts several key biochemical pathways. It leads to the activation of FOXO3 and CDK-inhibitory proteins, while simultaneously disrupting pro-survival kinase cascades . This includes the loss of FOXM1 and disruption of AKT, p38 MAPK, and NF-κB signaling .
Result of Action
The result of OTS514’s action is a significant reduction in tumor size and the prevention of outgrowth of a putative CD138+ stem cell population from multiple myeloma patient-derived peripheral blood mononuclear cells . It also leads to robust cell death of CD138+ plasma cells in bone marrow cells from multiple myeloma patients .
Action Environment
The action of OTS514 can be influenced by various environmental factors. For instance, the presence of certain cytokines, such as IL-3 and IL-6, can stimulate the outgrowth of CD138+ cells from multiple myeloma patients’ peripheral blood mononuclear cells . Treatment with ots514 can prevent this outgrowth , suggesting that the compound’s action, efficacy, and stability can be influenced by the biochemical environment.
Propiedades
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLNMOJNONWOY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one | |
Q & A
Q1: What is OTS514 and what is its mechanism of action?
A1: OTS514 is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] OTS514 binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]
Q2: What is the molecular formula and weight of OTS514?
A2: The molecular formula of OTS514 is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []
Q3: How effective is OTS514 in preclinical models of cancer?
A3: Preclinical studies demonstrate potent anti-tumor activity of OTS514 in various cancer models. For instance, in multiple myeloma models, OTS514 induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]
Q4: Has OTS514 shown efficacy in any specific genetic subtypes of cancers?
A4: Interestingly, research indicates that OTS514 exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] OTS514 treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.
Q5: Are there any biomarkers that can predict the efficacy of OTS514?
A5: While specific biomarkers for predicting OTS514 efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to OTS514 treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.
Q6: What are the potential limitations or challenges associated with OTS514 as a therapeutic agent?
A6: Despite its promising preclinical activity, the clinical translation of OTS514 faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.
Q7: How does OTS514 compare to other TOPK inhibitors?
A7: While OTS514 is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between OTS514 and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.
Q8: What are the future directions for research on OTS514?
A8: Future research on OTS514 should focus on:
- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of OTS514 through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]
- Resistance Mechanisms: Investigating potential mechanisms of resistance to OTS514 and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []
- Biomarker Development: Identifying and validating biomarkers that can predict response to OTS514 treatment, monitor treatment response, and identify potential adverse effects. []
- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of OTS514 to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)










